2H-Indol-2-one, 1-(1-cyclooctyl-4-piperidinyl)-1,3-dihydro-
2H-Indol-2-one, 1-(1-cyclooctyl-4-piperidinyl)-1,3-dihydro-
SR14150 is a high-affinity NOP receptor partial agonist.
Brand Name:
Vulcanchem
CAS No.:
709024-69-1
VCID:
VC0543778
InChI:
InChI=1S/C21H30N2O/c24-21-16-17-8-6-7-11-20(17)23(21)19-12-14-22(15-13-19)18-9-4-2-1-3-5-10-18/h6-8,11,18-19H,1-5,9-10,12-16H2
SMILES:
C1CCCC(CCC1)N2CCC(CC2)N3C(=O)CC4=CC=CC=C43
Molecular Formula:
C21H30N2O
Molecular Weight:
326.5 g/mol
2H-Indol-2-one, 1-(1-cyclooctyl-4-piperidinyl)-1,3-dihydro-
CAS No.: 709024-69-1
Cat. No.: VC0543778
Molecular Formula: C21H30N2O
Molecular Weight: 326.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | SR14150 is a high-affinity NOP receptor partial agonist. |
|---|---|
| CAS No. | 709024-69-1 |
| Molecular Formula | C21H30N2O |
| Molecular Weight | 326.5 g/mol |
| IUPAC Name | 1-(1-cyclooctylpiperidin-4-yl)-3H-indol-2-one |
| Standard InChI | InChI=1S/C21H30N2O/c24-21-16-17-8-6-7-11-20(17)23(21)19-12-14-22(15-13-19)18-9-4-2-1-3-5-10-18/h6-8,11,18-19H,1-5,9-10,12-16H2 |
| Standard InChI Key | KQVCYNWOQKXISA-UHFFFAOYSA-N |
| SMILES | C1CCCC(CCC1)N2CCC(CC2)N3C(=O)CC4=CC=CC=C43 |
| Canonical SMILES | C1CCCC(CCC1)N2CCC(CC2)N3C(=O)CC4=CC=CC=C43 |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator